5-[1-(3-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Scientific Research Applications
Antimicrobial and Antifungal Activities
- Novel derivatives of 1,2,4-triazol-3-one, including those with similar structural motifs, have been synthesized and evaluated for their antimicrobial activities. Some compounds have shown promising results against a variety of microorganisms. For instance, Bektaş et al. (2007) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and found good to moderate antimicrobial activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, compounds with 1,2,4-triazole and thiadiazole rings were prepared and showed varying degrees of antimicrobial efficacy, suggesting the potential for these compounds in developing new antimicrobial agents (Kaneria, Thumar, Ladva, & Vadodaria, 2016).
Anticancer Activity
- The research into triazole derivatives, including similar structural frameworks, has extended into evaluating their potential as anticancer agents. Some synthesized triazoles have demonstrated significant cytotoxic activities against various cancer cell lines. For example, Unsalan and Rollas (2007) synthesized triazenes derived from 1,2,4-triazole-3-thiones and evaluated them for in vitro anticancer properties, with some compounds showing promising activity (Unsalan & Rollas, 2007).
Molecular Stability and Docking Studies
- The compound's structural relatives have been subject to molecular stability, conformational analyses, and molecular docking studies to understand their mechanism of action, especially in the context of EGFR inhibitors. Karayel's (2021) research on benzimidazole derivatives bearing 1,2,4-triazole showcased detailed tautomeric properties, conformations, and insights into anti-cancer properties via molecular docking, highlighting the compound's relevance in medicinal chemistry (Karayel, 2021).
Mechanism of Action
Properties
IUPAC Name |
3-[1-(3-bromobenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O2/c21-16-6-4-5-15(13-16)19(26)24-11-9-14(10-12-24)18-22-23-20(27)25(18)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTKQLWKRUPVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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